An In-depth Technical Guide to 4-Bromo-2,3,6-trimethylphenol: Core Properties and Scientific Insights
An In-depth Technical Guide to 4-Bromo-2,3,6-trimethylphenol: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3,6-trimethylphenol is a halogenated aromatic organic compound with significant potential in various scientific and industrial domains. As a substituted phenol, its chemical behavior is governed by the interplay of the activating hydroxyl and methyl groups and the deactivating, yet directing, bromine atom on the aromatic ring. This guide provides a comprehensive overview of its fundamental properties, a validated synthesis protocol, detailed spectroscopic characterization, and essential safety information. Understanding these core attributes is critical for its effective application in pharmaceutical synthesis, materials science, and chemical research. The strategic placement of the bromine atom and three methyl groups on the phenol scaffold makes it a valuable intermediate for introducing specific functionalities and building complex molecular architectures. This document aims to serve as a foundational resource for professionals engaged in the research and development of novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-2,3,6-trimethylphenol is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| CAS Number | 51857-41-1 | [1] |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Boiling Point | 277.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 121.4 ± 25.9 °C (Predicted) | [2] |
| Refractive Index | 1.572 (Predicted) | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. |
Synthesis of 4-Bromo-2,3,6-trimethylphenol
The synthesis of 4-Bromo-2,3,6-trimethylphenol is typically achieved through the electrophilic bromination of 2,3,6-trimethylphenol. The hydroxyl and methyl groups are activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack. The para-position relative to the hydroxyl group is the most sterically accessible and electronically favorable site for bromination.
Reaction Workflow
Caption: Synthesis of 4-Bromo-2,3,6-trimethylphenol.
Experimental Protocol
This protocol is adapted from established methods for the bromination of substituted phenols.[3][4]
Materials:
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2,3,6-trimethylphenol
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Liquid Bromine (Br₂)
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Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,6-trimethylphenol (1 equivalent) in dichloromethane or glacial acetic acid.
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Cooling: Cool the solution to 0-5 °C using an ice bath.
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Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled phenol solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. The reaction mixture will likely change color, and hydrogen bromide gas will be evolved.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the evolved HBr and any unreacted bromine.
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Extraction: Transfer the mixture to a separatory funnel. If dichloromethane was used, the organic layer will be the bottom layer. If glacial acetic acid was used, extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
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Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude 4-Bromo-2,3,6-trimethylphenol can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of 4-Bromo-2,3,6-trimethylphenol is confirmed through various spectroscopic techniques.
Chemical Structure
Caption: Structure of 4-Bromo-2,3,6-trimethylphenol.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is a powerful tool for confirming the substitution pattern on the aromatic ring. The predicted chemical shifts (δ) in ppm relative to TMS are outlined below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.0-7.2 | Singlet | 1H |
| Phenolic-OH | ~4.5-5.5 | Singlet (broad) | 1H |
| Methyl-H (C6) | ~2.2-2.4 | Singlet | 3H |
| Methyl-H (C2) | ~2.1-2.3 | Singlet | 3H |
| Methyl-H (C3) | ~2.0-2.2 | Singlet | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | ~150-155 |
| C-Br | ~115-120 |
| C-CH₃ (Aromatic) | ~125-140 |
| C-H (Aromatic) | ~120-130 |
| -CH₃ | ~15-25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200-3600 | Broad, strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium to strong |
| C-O stretch | 1150-1250 | Strong |
| C-Br stretch | 500-650 | Medium to strong |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
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Molecular Ion ([M]⁺): m/z 214 and 216 (in a ~1:1 ratio).
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Loss of a methyl group ([M-CH₃]⁺): m/z 199 and 201.
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Loss of HBr ([M-HBr]⁺): m/z 134.
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Loss of CO and a methyl group ([M-CO-CH₃]⁺): m/z 171 and 173.
Reactivity and Potential Applications
The reactivity of 4-Bromo-2,3,6-trimethylphenol is dictated by its functional groups. The hydroxyl group can undergo O-alkylation and O-acylation. The aromatic ring, despite the deactivating effect of the bromine atom, can still participate in further electrophilic aromatic substitution reactions at the remaining unsubstituted position, although under harsher conditions. The bromine atom can be displaced through various coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile building block in organic synthesis.
Potential applications include:
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Pharmaceutical Intermediate: As a precursor for the synthesis of more complex drug molecules.
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Agrochemical Synthesis: In the development of new pesticides and herbicides.
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Polymer Chemistry: As a monomer or additive to modify the properties of polymers.
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Fine Chemical Synthesis: As a starting material for the synthesis of other substituted phenols and aromatic compounds.
Safety and Handling
4-Bromo-2,3,6-trimethylphenol should be handled with care in a well-ventilated area, preferably in a fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
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Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available at: [Link]
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PrepChem.com. Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Available at: [Link]
